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Compound Name: Pubchem_57369830
CAS No.: 70431-34-4
Cat. No.: B1425434
- 7

Product: AT7519 (Multi-CDK Inhibitor) Target Audience: Clinical Investigators, Translational
Scientists, and Safety Officers. Version: 2.1 (Clinical Trial Safety Update)

Core Safety Directive: The QTc Interval & Dosing
Schedule

CRITICAL ALERT: Early Phase | trials identified QTc prolongation as the primary dose-limiting
toxicity (DLT) when AT7519 was administered on a consecutive daily schedule (Days 1-5).[1]
This necessitated a strategic shift in dosing frequency.

Q: We are observing QTc prolongation >450ms in our cohort. Is this
expected?

A: If you are using the consecutive daily schedule (Days 1-5), this is a known high-risk DLT.

» Root Cause: In the first-in-human solid tumor trial, AT7519 administered on Days 1-5
resulted in a dose-dependent increase in QTc. At 34 mg/m?, this led to a Grade 5 (fatal)
event associated with QTc prolongation, forcing the discontinuation of this schedule [1, 2].[1]

o Corrective Action: Switch to the intermittent schedule (Days 1, 4, 8, 11 every 3 weeks).

o Evidence: Clinical data confirms that the intermittent schedule significantly mitigates QTc risk
while maintaining efficacy. In the NCIC CTG IND 177 trial using this schedule, no clinically
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significant QTc prolongation was observed at the recommended phase Il dose (RP2D) of 27
mg/m2 [2].[2]

Actionable Protocol:
» Baseline Monitoring: Obtain triplicate ECGs 5 minutes apart before the first dose.
o Active Monitoring: Perform ECGs at 1, 2, 4, and 6 hours post-infusion on Cycle 1, Day 1.

e Thresholds: Withhold dose if QTc >480ms or an increase of >60ms from baseline.

Troubleshooting Dose-Limiting Toxicities (DLTS)
Q: Patients are presenting with Grade 3 Mucositis. How should we
manage dose escalation?

A: Mucositis is a validated DLT for AT7519, particularly at doses =27 mg/m?2.

e Mechanism: AT7519 inhibits CDK?9, which regulates RNA Polymerase Il (RNAPII)
transcription.[3][4] Rapidly dividing mucosal cells are highly sensitive to this transcriptional
repression, leading to epithelial apoptosis [3].

e Management:

o Symptomatic: Initiate cryotherapy (ice chips) during infusion and aggressive oral hygiene
protocols.

o Dose Modification: If Grade 3 mucositis occurs, pause treatment until recovery to < Grade
1. Resume at the next lower dose level (e.g., reduce from 27 mg/m2 to 21 mg/m?).

Q: We are detecting Febrile Neutropenia despite using the
intermittent schedule. Is this an off-target effect?

A: No, this is an on-target effect of CDK inhibition.

o Causality: Inhibition of CDK4/6 and CDK1 directly arrests the cell cycle in hematopoietic
progenitors. In the intermittent dosing trial, febrile neutropenia was a DLT at 34 mg/mz2 [2].
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« Differentiation: Unlike cytotoxic chemotherapy, CDK-induced neutropenia is often rapidly
reversible because it results from cell cycle arrest (cytostasis) rather than permanent marrow
destruction (cytotoxicity).

o Protocol: Monitor Absolute Neutrophil Count (ANC) weekly. G-CSF support is generally not
prophylactic but utilized if ANC <500/pL with fever.

Q: Patients report severe fatigue. Is this correlated with drug
accumulation?

A: Yes, fatigue is dose-dependent and was a DLT (Grade 4) in the consecutive dosing schedule

[1].

o PK Correlation: AT7519 exhibits a long terminal half-life.[5] Fatigue often correlates with
prolonged exposure above the biologically active concentration.

» Mitigation: Ensure adequate hydration and monitor for concurrent hypokalemia (another
reported DLT), which can exacerbate muscle weakness and fatigue [2].

Data Summary: DLT Profile by Schedule

The following table synthesizes toxicity data from key Phase I trials to guide dose selection.

Toxicity Parameter

Schedule A (Consecutive)

[1]

Schedule B (Intermittent)
[2]

Dosing Days

Days 1, 2, 3, 4, 5 (q3w)

Days 1, 4, 8, 11 (q3w)

Primary DLT

QTc Prolongation (inc. Grade
5)

Mucositis, Febrile Neutropenia

Secondary DLTs

Fatigue (Gr 4), Mucositis (Gr 3)

Rash, Hypokalemia, Fatigue

Not established (stopped due

MTD / RP2D 27 mg/mz
to QTc)
] Linear exposure, accumulation ] ]
PK Profile <K Dose proportional, safer profile
ris
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Mechanism of Action & Toxicity Pathways[4]

Understanding the dual mechanism of AT7519 is crucial for predicting toxicity. It acts as both a
Cell Cycle Inhibitor (CDK1/2/4/6) and a Transcriptional Inhibitor (CDK9).
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Figure 1: Dual mechanism of AT7519. Inhibition of CDK1/2 leads to cytostasis (neutropenia),
while CDK®9 inhibition triggers apoptosis via Mcl-1 depletion (mucositis).

Experimental Protocols: Pharmacodynamic Validation

To confirm target engagement in your cohort, use the following validated biomarker assays.

Protocol A: Skin Biopsy Biomarker Analysis

Used to verify CDK inhibition in surrogate tissue.

» Sample Collection: Obtain 3mm punch biopsies at Baseline and 6 hours post-infusion (Day
1).

» Fixation: Immediately fix in 10% neutral buffered formalin (NBF) for 24 hours, then paraffin
embed.

e |HC Staining Targets:
o pRb (Thr821): Marker for CDK2 inhibition.[6]
o pNPM (Thr199): Nucleophosmin, marker for CDK2/Cyclin E inhibition.
o Ki67: Marker for cellular proliferation.[2]

e Analysis: Quantify nuclear staining intensity.

o Success Criteria: A 250% reduction in pRb or pNPM staining intensity post-treatment
indicates successful bio-distribution and target inhibition [2].

Protocol B: PBMC Lysate Analysis (Western Blot)

Used for systemic pharmacodynamic monitoring.

« |solation: Collect whole blood in sodium heparin tubes at Pre-dose, 2h, and 24h. Isolate
PBMCs via Ficoll-Hypaque gradient centrifugation.
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e Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (critical to
preserve phosphorylation states).

o Western Blot Targets:
o Primary: PARP (cleaved vs. full length) — indicates Apoptosis.
o Secondary: Mcl-1 protein levels — indicates CDK9 transcriptional repression.

« Interpretation: Appearance of cleaved PARP at 24h correlates with therapeutic exposure
levels [3].

Clinical Decision Workflow: DLT Management

Use this logic flow to standardize safety decisions during dose escalation.
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Figure 2: Decision tree for managing primary AT7519 toxicities. Note the specific pathway for
QTc prolongation requiring schedule evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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